molecular formula C8H7NO3S B082098 Cyanomethyl benzenesulfonate CAS No. 10531-13-2

Cyanomethyl benzenesulfonate

Cat. No.: B082098
CAS No.: 10531-13-2
M. Wt: 197.21 g/mol
InChI Key: SSOVHFPWMPUQOS-UHFFFAOYSA-N
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Description

Cyanomethyl benzenesulfonate is an organic compound with the molecular formula C8H7NO3S. It is known for its potential as a cyanomethylating agent, which means it can introduce a cyanomethyl group into other molecules. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with cyanomethyl alcohol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl benzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanomethyl group is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: It can be reduced to form corresponding sulfonamides or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzenesulfonates.

    Oxidation Reactions: Products include benzenesulfonic acid and its derivatives.

    Reduction Reactions: Products include sulfonamides and other reduced compounds.

Scientific Research Applications

Cyanomethyl benzenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the synthesis of complex molecules and intermediates.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The primary mechanism of action of cyanomethyl benzenesulfonate involves its ability to act as a cyanomethylating agent. It introduces a cyanomethyl group into target molecules through nucleophilic substitution reactions. The molecular targets include various organic compounds, and the pathways involved typically include the formation of intermediate complexes that facilitate the transfer of the cyanomethyl group.

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: Used in similar substitution reactions but lacks the cyanomethyl group.

    Tosyl Chloride: Another sulfonyl chloride compound used in organic synthesis.

    Methanesulfonyl Chloride: Similar in reactivity but with a different alkyl group.

Uniqueness: Cyanomethyl benzenesulfonate is unique due to its cyanomethyl group, which provides distinct reactivity and applications compared to other sulfonyl compounds. Its ability to introduce a cyanomethyl group makes it valuable in specific synthetic pathways and research applications.

Properties

IUPAC Name

cyanomethyl benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-6-7-12-13(10,11)8-4-2-1-3-5-8/h1-5H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOVHFPWMPUQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073390
Record name Acetonitrile, [(phenylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-13-2
Record name Cyanomethyl benzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10531-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanomethyl benzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010531132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, [(phenylsulfonyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8073390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethyl benzenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of Cyanomethyl benzenesulfonate explored in the research?

A1: The research article "[Studies on application of this compound as a new cyanomethylating agent. I. Cyanomethyl esters of arylsulfonic acids]." [] investigates the use of this compound as a novel reagent for introducing the cyanomethyl group (-CH2CN) into other molecules. Specifically, the study focuses on its ability to synthesize cyanomethyl esters of arylsulfonic acids.

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